Naloxone-Resistant Analgesia with Equipotent Potency to Leu-Enkephalin Confirms Non-Opioid Mechanism Distinct from Classical Opioid Peptides
Neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg) produces dose-dependent analgesia with an ED50 of 195 nmol/mouse via intracisternal injection in the mouse tail-pinch test, a potency approximately equal to that of Leu-enkephalin [1]. However, unlike Leu-enkephalin, neo-kyotorphin-induced analgesia is not blocked by naloxone pretreatment, and is instead antagonized by GABA mimetics (muscimol 0.1 μg IC; nipecotic acid 100 mg/kg IP), indicating a distinct non-opioid mechanism mediated through inhibition of depolarization-evoked GABA release [2]. This functional differentiation means that neo-kyotorphin can achieve opioid-equivalent analgesia without engaging μ/δ/κ opioid receptors, a feature absent from Leu-enkephalin, kyotorphin, and other in-class analgesic peptides.
| Evidence Dimension | Analgesic potency (ED50) and naloxone reversibility |
|---|---|
| Target Compound Data | ED50 195 nmol/mouse (i.c.); analgesia not reversed by naloxone; blocked by muscimol and nipecotic acid |
| Comparator Or Baseline | Leu-enkephalin: potency approximately equal to neo-kyotorphin (same assay); analgesia reversed by naloxone (opioid receptor-dependent) |
| Quantified Difference | Potency: no significant difference (approximately equal). Mechanism: naloxone-resistant (qualitative difference; non-opioid vs. opioid). Antagonism: muscimol/nipecotic acid block neo-kyotorphin but not Leu-enkephalin. |
| Conditions | Intracisternal injection in mice; tail-pinch test; naloxone pretreatment; GABA mimetic challenge; synaptosomal 3H-GABA release assay |
Why This Matters
For researchers requiring opioid-independent analgesia in experimental models, neo-kyotorphin is the only pentapeptide in this class with documented naloxone-resistant potency equivalent to Leu-enkephalin, enabling studies of pain pathways without opioid receptor confounding.
- [1] Fukui K, Shiomi H, Takagi H, Hayashi K, Kiso Y, Kitagawa K. Isolation from bovine brain of a novel analgesic pentapeptide, neo-kyotorphin, containing the Tyr-Arg (kyotorphin) unit. Neuropharmacology. 1983;22(2):191-196. doi:10.1016/0028-3908(83)90008-4. View Source
- [2] Ueda H, Ming G, Hazato T, Katayama T, Takagi H. Non-opioid analgesia of the neuropeptide, neo-kyotorphin and possible mediation by inhibition of GABA release in the mouse brain. Peptides. 1987;8(5):905-909. doi:10.1016/0196-9781(87)90079-9. View Source
